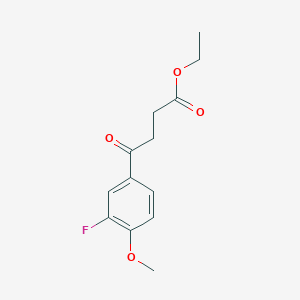

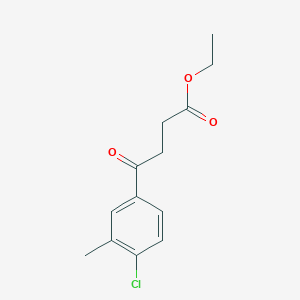

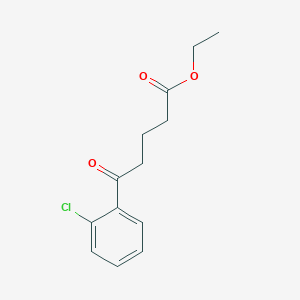

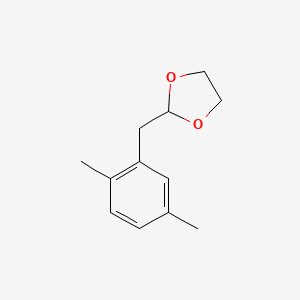

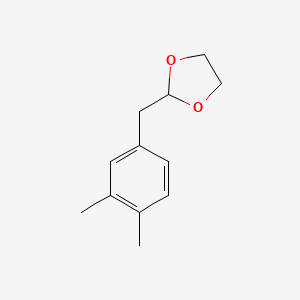

3-(1,3-Dioxan-2-Yl)-4'-Isopropoxypropiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxan-2-Yl)-4'-Isopropoxypropiophenone (IPPP) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in most organic solvents and has a molecular weight of 250.3 g/mol. IPPP is a versatile compound that has a variety of uses in laboratory experiments, including synthesis, biochemical and physiological research, and drug development.

Scientific Research Applications

Enol Ether Formation and Photocyclization

The compound 3-(1,3-Dioxan-2-Yl)-4'-Isopropoxypropiophenone, through its intermediate, plays a role in the formation of enol ethers via disproportionation. This process was identified in the photocyclization of o-isopropoxybenzophenone, where the compound is produced by intramolecular cyclization of a hydroxy enol ether (Wagner & Laidig, 1991).

Synthesis of Isobenzofuran Derivatives

The compound is involved in an efficient two-step method for preparing isobenzofuran derivatives. This process includes the reaction of 1-(1,3-dioxan-2-yl)-2-lithiobenzenes with specific reagents to produce tert-butyl benzoates, leading to facile lactonization yielding isobenzofuran-1(3H)-ones (Kobayashi & Kuroda, 2014).

Allosteric Effectors of Hemoglobin

In medicinal chemistry, derivatives of this compound have been studied as allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of human hemoglobin A, showing potential in clinical or biological areas requiring a reversal of depleted oxygen supply (Randad, Mahran, Mehanna, & Abraham, 1991).

Vinylphosphonium Salt Mediated Reactions

The compound is involved in reactions mediated by vinylphosphonium salts. It participates in reactions with aminophenols or hydroxyphenols, leading to the production of various organic compounds like 1,4-benzodioxin-2-one derivatives (Yavari, Souri, Sirouspour, & Djahaniani, 2006).

Liquid Crystalline Polymers

The compound is a key component in the synthesis of liquid crystalline polymers. It's used to create polymethacrylates and polyacrylates containing specific moieties as mesogenic units, influencing the phase behavior and temperature properties of these polymers (Hsu, Rodriguez-Parada, & Percec, 1987).

properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-propan-2-yloxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-12(2)20-14-6-4-13(5-7-14)15(17)8-9-16-18-10-3-11-19-16/h4-7,12,16H,3,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRIQMGLRQFEPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646001 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-{4-[(propan-2-yl)oxy]phenyl}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884504-35-2 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-{4-[(propan-2-yl)oxy]phenyl}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.